molecular formula C15H20N2O2 B7931618 Cyclopropyl-pyrrolidin-3-yl-carbamic acid benzyl ester

Cyclopropyl-pyrrolidin-3-yl-carbamic acid benzyl ester

Cat. No.: B7931618
M. Wt: 260.33 g/mol
InChI Key: ZOGPRVKWMUKHFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl-pyrrolidin-3-yl-carbamic acid benzyl ester is a chemical compound with the molecular formula C15H20N2O2. It is known for its unique structure, which includes a cyclopropyl group, a pyrrolidine ring, and a carbamic acid benzyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-pyrrolidin-3-yl-carbamic acid benzyl ester typically involves the reaction of cyclopropylamine with pyrrolidine-3-carboxylic acid, followed by the esterification of the resulting carbamic acid with benzyl alcohol. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a strong acid or base, to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-pyrrolidin-3-yl-carbamic acid benzyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution may result in halogenated or nucleophilic derivatives .

Scientific Research Applications

Cyclopropyl-pyrrolidin-3-yl-carbamic acid benzyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropyl-pyrrolidin-3-yl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropyl-pyrrolidin-3-yl-carbamic acid benzyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

benzyl N-cyclopropyl-N-pyrrolidin-3-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c18-15(19-11-12-4-2-1-3-5-12)17(13-6-7-13)14-8-9-16-10-14/h1-5,13-14,16H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGPRVKWMUKHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CCNC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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